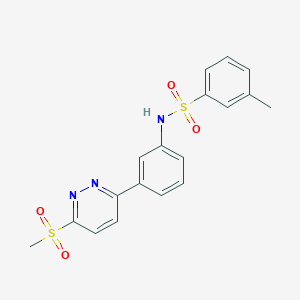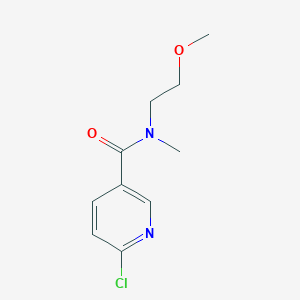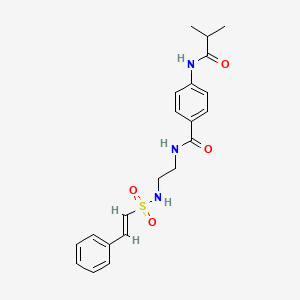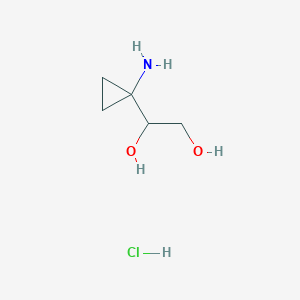
1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride” is a hydrochloride salt of an organic compound that contains an amino group (-NH2) and two hydroxyl groups (-OH). The presence of these functional groups suggests that it might have properties similar to amines and alcohols .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a three-membered cyclopropyl ring attached to an ethane-1,2-diol moiety via an amine linkage. The presence of the hydrochloride indicates that the amine group is protonated .Chemical Reactions Analysis
As an amine, this compound could participate in typical amine reactions, such as acid-base reactions. The hydroxyl groups could be involved in reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. As a hydrochloride salt of an amine, it would likely be soluble in water. The presence of polar hydroxyl and amine groups could also confer polarity to the molecule .Aplicaciones Científicas De Investigación
- EN300-7544725 can serve as a heat transfer fluid due to its properties. It’s essential in applications like cooling systems, antifreeze, and de-icing solutions for gas pipelines, vehicles, and airport runways .
- Researchers have developed a wide-ranging correlation for its thermal conductivity, valid from the triple point to 475 K at pressures up to 100 MPa . This information is crucial for designing efficient heat exchangers and thermal management systems.
- A comparative study involving EN300-7544725 and related glycol derivatives (2-methoxyethan-1-ol and 1,2-dimethoxy ethane) revealed insights into their liquid structures using X-ray spectra and molecular dynamics calculations .
- In liquid EN300-7544725 , most molecules adopt gauche conformation, with intramolecular hydrogen bonds between the two hydroxyl groups. Strong intermolecular hydrogen-bond interactions were also observed .
- EN300-7544725 has been employed as a base fluid in studies investigating viscosity changes when nanoparticles or nanotubes are added . Understanding its viscosity behavior is crucial for various applications.
- EN300-7544725 serves as a chemical solvent in scientific testing and organic compound synthesis. It finds applications in polymer synthesis, pharmaceuticals, and various manufacturing industries .
Heat Transfer Fluid and Thermal Conductivity
Structural Studies and X-Ray Diffraction
Viscosity and Nanoparticle Additives
Chemical Solvent and Synthesis
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(1-aminocyclopropyl)ethane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-5(1-2-5)4(8)3-7;/h4,7-8H,1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUIEQHXGBYMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CO)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

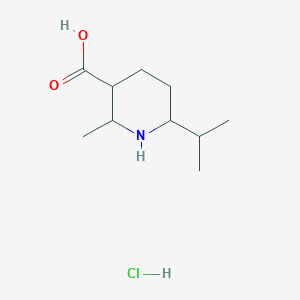

![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)
![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)



![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)
